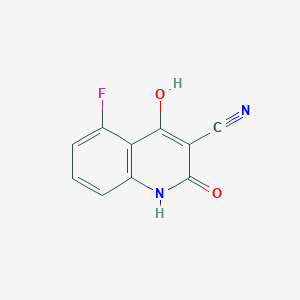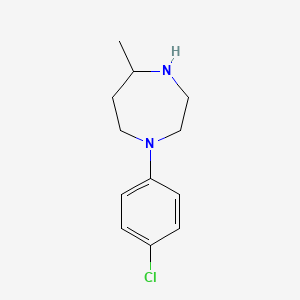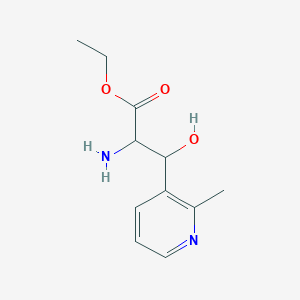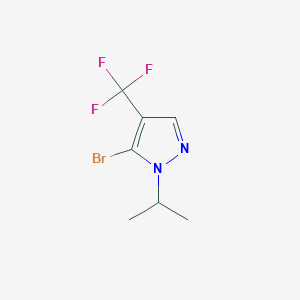
4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.66 g/mol . This compound is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a cyclopropyl group at the 6th position, and an ethylamine group at the 2nd position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine and ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of -78°C to room temperature. The reaction mixture is then quenched with water and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or THF.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like ethanol or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Cross-Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-cyclopropyl-2-ethylpyrimidine
- 2-Chloro-4,6-dimethylpyrimidine
- 2,4-Dichloro-6-phenylpyrimidine
Uniqueness
4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12ClN3/c1-2-11-9-12-7(6-3-4-6)5-8(10)13-9/h5-6H,2-4H2,1H3,(H,11,12,13) |
InChI Key |
PLQDEUJBYAJXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13214388.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13214389.png)


![Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214406.png)


![1-[(3R)-3-aminopiperidin-1-yl]propan-1-one](/img/structure/B13214421.png)


